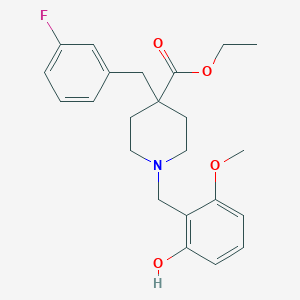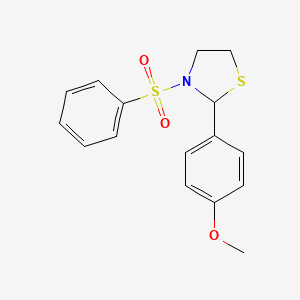
ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-6-methoxybenzyl)-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-6-methoxybenzyl)-4-piperidinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound belongs to the family of piperidinecarboxylates, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-6-methoxybenzyl)-4-piperidinecarboxylate is not fully understood. However, it is believed to exert its biological activities through the modulation of various cellular signaling pathways. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation. It has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to possess antibacterial and antifungal activities. In addition, it has been investigated for its potential use in the treatment of neurodegenerative diseases, as it has been found to possess neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-6-methoxybenzyl)-4-piperidinecarboxylate in lab experiments is its potent biological activity. It has been found to exhibit a wide range of activities, making it a versatile compound for drug development. However, one of the limitations of using this compound is its complex synthesis method, which may make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for the research on ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-6-methoxybenzyl)-4-piperidinecarboxylate. One of the directions is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another direction is to explore its potential as an antimicrobial agent, particularly in the treatment of drug-resistant bacterial infections. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its synthesis method for large-scale production.
Métodos De Síntesis
The synthesis of ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-6-methoxybenzyl)-4-piperidinecarboxylate involves the reaction of 3-fluorobenzylamine with 2-hydroxy-6-methoxybenzaldehyde in the presence of sodium borohydride. The resulting Schiff base is then reacted with ethyl 4-piperidinecarboxylate in the presence of acetic anhydride and triethylamine to yield the final product.
Aplicaciones Científicas De Investigación
Ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-6-methoxybenzyl)-4-piperidinecarboxylate has shown promising results in scientific research, particularly in drug development. It has been found to possess potent antitumor, antimicrobial, and anti-inflammatory activities. It has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
ethyl 4-[(3-fluorophenyl)methyl]-1-[(2-hydroxy-6-methoxyphenyl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FNO4/c1-3-29-22(27)23(15-17-6-4-7-18(24)14-17)10-12-25(13-11-23)16-19-20(26)8-5-9-21(19)28-2/h4-9,14,26H,3,10-13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEVXPWCPABAPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=C(C=CC=C2OC)O)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(4-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-phenylacetamide](/img/structure/B5007592.png)
![4-({2-chloro-4-[2-cyano-2-(3-fluorophenyl)vinyl]-6-ethoxyphenoxy}methyl)benzoic acid](/img/structure/B5007600.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-3,3-dimethylbutanamide](/img/structure/B5007602.png)
![N-{4-[N-(4-biphenylylacetyl)ethanehydrazonoyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B5007603.png)

![5-[(4-ethoxyphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5007621.png)

![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5007635.png)
![2-[(2-quinolinylcarbonyl)amino]ethyl nicotinate](/img/structure/B5007664.png)
![N-[1-[(2-benzoylhydrazino)carbonyl]-2-(4-bromophenyl)vinyl]benzamide](/img/structure/B5007665.png)

![3-amino-7,7-dimethyl-5-oxo-4-phenyl-4,5,6,7,8,9-hexahydrothieno[2,3-b]quinoline-2-carbonitrile](/img/structure/B5007677.png)

